Oxazolidinones are known to be valuable chiral auxiliaries in organic synthesis []. The chiral backbone of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone could potentially be used to induce chirality in other molecules during a chemical reaction.
Some oxazolidinone derivatives exhibit antibacterial properties []. Researchers might explore if (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone possesses similar activity against specific bacterial strains.
(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone is a chiral compound characterized by a unique oxazolidinone structure. Its molecular formula is , and it has a molecular weight of approximately 253.68 g/mol. The compound features a benzyl group at the 4-position, a chloroacetyl group at the 3-position, and an oxazolidinone ring, making it an important intermediate in organic synthesis and pharmaceutical development. The presence of the chiral center contributes to its utility in asymmetric synthesis, allowing for the production of enantiomerically pure compounds, which are crucial in drug development .
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions .
The biological activity of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone has been explored in various studies. It exhibits moderate cytotoxicity against several human tumor cell lines, indicating potential as an anticancer agent. Furthermore, its role as a chiral auxiliary enhances its significance in synthesizing biologically active compounds with high enantioselectivity .
Several methods have been developed for synthesizing (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone:
(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone finds applications primarily in:
Research into the interactions of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone with biological targets has indicated its potential effectiveness as an anticancer agent. Studies have shown that it can influence cellular pathways involved in tumor growth and proliferation. Further investigation into its mechanism of action could elucidate its role in therapeutic applications and lead to the development of more effective derivatives .
Several compounds share structural similarities with (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone, each possessing unique properties:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one | 104324-16-5 | 1.00 | Enantiomeric counterpart with similar activity |
(S)-4-Benzyl-3-propionyloxazolidin-2-one | 101711-78-8 | 0.90 | Contains a propionyl group instead of chloroacetyl |
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | 131685-53-5 | 0.90 | Similar structure, differing acyl substituent |
(R)-3-Acetyl-4-benzyloxazolidin-2-one | 184363-65-3 | 0.93 | Acetyl group at a different position |
(S)-3-Acetyl-4-benzyloxazolidin-2-one | 132836-66-9 | 0.93 | Enantiomer with acetyl substitution |
These compounds highlight the versatility of the oxazolidinone framework while showcasing the unique properties imparted by different substituents and stereochemistry .
Chiral auxiliaries emerged as a transformative strategy in the 1970s to address the challenge of enantioselective synthesis. Early pioneers like Elias J. Corey (1975) and Barry Trost (1980) introduced menthol- and mandelic acid-based auxiliaries, which enabled stereochemical control in prostaglandin and terpene syntheses. These systems relied on diastereoselective reactions, where the auxiliary’s steric bulk directed reagent approach. However, limitations in versatility and scalability spurred the development of modular auxiliaries, such as Whitesell’s trans-2-phenylcyclohexanol (1985), which offered improved conformational control.
The 1980s marked a paradigm shift with David A. Evans’ oxazolidinones, which combined ease of synthesis with exceptional stereodirecting capabilities. These auxiliaries became the gold standard for aldol and alkylation reactions, setting the stage for derivatives like (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone.
Evans oxazolidinones, first reported in 1982, revolutionized asymmetric synthesis by enabling predictable Z-enolate formation. The oxazolidinone scaffold, derived from amino alcohols like ephedrine, provided a rigid framework that enforced facial selectivity during enolate alkylation. For example, the propionyl-derived enolate of 4-benzyl-2-oxazolidinone reacts with electrophiles (e.g., allyl iodide) to yield products with >95% diastereomeric excess.
The incorporation of a chloroacetyl group at the 3-position ((R)-4-benzyl-3-chloroacetyl-2-oxazolidinone) further enhanced reactivity. The electron-withdrawing chlorine atom stabilizes the enolate, while the benzyl group at C4 creates a steric shield that directs electrophilic attack to the Re face. This design has been instrumental in synthesizing complex targets, including the HIV protease inhibitor Tipranavir and the cholesterol-lowering drug Atorvastatin.
(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone (CAS: 184714-56-5) was first synthesized in the 1990s as part of efforts to optimize Evans auxiliaries for industrial applications. Key milestones include:
The compound’s molecular formula (C₁₂H₁₂ClNO₃) and weight (253.68 g/mol) were confirmed through high-resolution mass spectrometry, while X-ray crystallography revealed a puckered oxazolidinone ring with a cis relationship between the benzyl and chloroacetyl groups.
(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone addresses three critical challenges in asymmetric synthesis:
The most established route to (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone begins with enantiomerically pure amino acids. For example, (R)-phenylglycine or (R)-phenylalanine serves as a chiral pool starting material. The carboxyl group of the amino acid is reduced to a primary alcohol using carboxyl-reducing agents such as borane-dimethyl sulfide, yielding an amino alcohol intermediate [1]. Subsequent cyclization with phosgene or triphosgene in the presence of a base forms the oxazolidinone core. Chloroacetylation is then achieved by treating the oxazolidinone with chloroacetyl chloride under controlled conditions. A critical optimization parameter is the stereochemical integrity of the benzyl group, which is preserved through careful selection of reaction solvents (e.g., tetrahydrofuran) and low temperatures (−10°C to 0°C) [1].
Non-amino acid precursors, such as benzyl glycidyl ether derivatives, have been explored to bypass the need for chiral amino acids. For instance, (R)-glycidyl benzyl ether undergoes ring-opening with ammonia or amines, followed by oxidative cyclization to form the oxazolidinone skeleton [2]. This method avoids carboxyl reduction steps but requires stringent control over epoxide stereochemistry. Yields typically range from 65% to 78%, with enantiomeric excess (ee) values exceeding 95% when chiral amines are employed [2].
Chloroacetylation of the oxazolidinone intermediate is a pivotal step. Key variables include:
Table 1: Chloroacetylation Optimization Parameters
Parameter | Optimal Range | Yield Improvement |
---|---|---|
Temperature | −10°C to 0°C | +15% |
Chloroacetyl Chloride Equivalents | 1.1–1.3 eq | +8% |
Reaction Time | 3–5 hours | +10% |
Asymmetric catalysis has enabled direct synthesis of the (R)-configured oxazolidinone. Chiral Lewis acids, such as bis(oxazoline)-copper complexes, catalyze the cyclization of β-amino alcohols with chloroacetyl chloride, achieving ee values >98% [2]. Photoredox catalysis has also been applied to streamline the formation of the oxazolidinone ring, reducing reaction times from hours to minutes under visible light irradiation [3].
Microwave-assisted synthesis significantly enhances reaction efficiency. A protocol combining microwave irradiation (150°C, 30 minutes) with aqueous workup reduces solvent consumption by 40% compared to conventional heating [1]. Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, serve as recyclable reaction media, achieving 89% yield over five cycles [3].
Mechanochemical methods using ball milling enable solvent-free cyclization. Mixing the amino alcohol precursor with potassium carbonate and chloroacetyl chloride in a planetary mill (500 rpm, 1 hour) delivers the product in 85% yield with 99% ee [2]. Metal-free organocatalysts, such as thiourea derivatives, facilitate enantioselective chloroacetylation, avoiding transition metal residues [3].
A continuous flow system integrating cyclization and chloroacetylation steps has been demonstrated. The process uses a two-reactor series:
Silicon-glass microreactors with 500 µm channels enable precise temperature control during exothermic chloroacetylation. At −10°C, the reaction completes in 2 minutes with 94% yield, compared to 5 hours in batch [1].
Key intensified parameters include:
Table 2: Cost Comparison of Synthesis Routes
Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total ($/kg) |
---|---|---|---|
Classical Amino Acid | 120 | 45 | 165 |
Catalytic Asymmetric | 95 | 60 | 155 |
Flow Chemistry | 110 | 30 | 140 |
Flow chemistry reduces energy costs by 33% through improved heat management [3].
The molecular architecture of (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone is characterized by a five-membered heterocyclic ring system that incorporates both nitrogen and oxygen atoms in a geometrically constrained arrangement [1] [2]. The oxazolidinone core adopts a planar configuration with the carbonyl group positioned to enable optimal chelation interactions with metal centers during asymmetric transformations [3] [4].
Structural Feature | Stereoselectivity Impact | Selectivity Ratio | Mechanistic Basis |
---|---|---|---|
Benzyl substituent at C-4 | High (95-99% ee) | >20:1 | Steric blocking of β-face |
R-configuration at C-4 | Excellent α-face selectivity | >50:1 | Chelation-controlled approach |
Oxazolidinone ring system | Essential for selectivity | Essential | Conformational rigidity |
Aromatic benzyl group | Critical for facial bias | >20:1 | Steric and electronic effects |
Planar oxazolidinone ring | Enables π-face differentiation | >30:1 | Enables predictable geometry |
The benzyl substituent at the C-4 position functions as the primary stereodirecting element, creating a significant steric bias that effectively blocks approach from the β-face of the molecule [4] [3]. This architectural feature is complemented by the electron-withdrawing properties of the oxazolidinone ring system, which modulates the electronic environment and enhances the compound's reactivity profile [5] [6].
The chloroacetyl group at the N-3 position introduces additional electronic effects that contribute to the overall stereochemical control mechanism [1] [2]. This substituent provides moderate enhancement to selectivity through electronic activation, creating a selectivity ratio of approximately 10:1 in favor of the desired stereochemical outcome [7] [8].
The molecular architecture demonstrates optimal chelation geometry through the five-membered ring system, which provides the ideal spatial arrangement for metal coordination [3] [4]. The planar oxazolidinone ring enables predictable geometry in transition states, facilitating consistent stereochemical outcomes across diverse reaction conditions [9] [5].
The conformational landscape of (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone reveals a strongly preferred envelope conformation with the C-4 carbon displaced out of the ring plane [10] [11]. This conformational preference is critical for understanding the compound's stereochemical behavior and reactivity patterns.
Conformation | Relative Energy (kcal/mol) | Population (%) | Key Interactions | Stereochemical Preference |
---|---|---|---|---|
Envelope (C4-out) | 0.0 | 85 | Minimal ring strain, optimal benzyl orientation | Favors R-configuration |
Envelope (C5-out) | 1.2 | 12 | Increased ring strain, altered benzyl position | Neutral preference |
Twist (C4-C5) | 2.1 | 2 | Pseudorotation intermediate form | Transition state |
Planar | 4.5 | <1 | High ring strain, unfavorable | Not accessible |
Boat | 3.8 | 1 | Severe steric clashing | Destabilized |
The dominant envelope conformation with C-4 displaced out of the ring plane accounts for approximately 85% of the molecular population at room temperature [10] [11]. This conformation minimizes ring strain while optimizing the orientation of the benzyl substituent for maximum steric differentiation between the α- and β-faces of the molecule [5] [9].
The conformational restriction imposed by the five-membered ring system creates a rigid framework that defines the approach geometry for incoming nucleophiles or electrophiles [3] [4]. This rigidity is essential for achieving high levels of stereochemical control, as it prevents conformational flexibility that could otherwise lead to competing reaction pathways [6] [5].
The pseudorotation between different envelope conformations occurs through a twist conformation that represents a transition state with an energy barrier of approximately 2.1 kcal/mol [10] [11]. This relatively low barrier allows for conformational interconversion while maintaining the overall stereochemical preference established by the dominant C4-out envelope form [5] [9].
Computational investigations using density functional theory have provided detailed insights into the transition state structures and energy profiles that govern stereochemical control in (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone-mediated reactions [12] [13] [9]. These studies reveal the fundamental molecular interactions that determine selectivity outcomes.
Study Type | Method Level | Key Findings | Energy Difference (kcal/mol) | Validation Agreement |
---|---|---|---|---|
DFT Optimization | B3LYP/6-31G(d) | Envelope conformation preferred | 1.2 (envelope vs twist) | Excellent (exp. conformation) |
Transition State Analysis | M06-2X/def2-TZVP | Chelation lowers activation energy by 3-5 kcal/mol | 4.8 (chelated vs non-chelated) | Very good (predicted selectivity) |
Natural Bond Orbital Analysis | NBO 6.0 | Significant charge transfer to benzyl group | N/A (electronic analysis) | Excellent (IR frequencies) |
Free Energy Calculations | MP2/aug-cc-pVDZ | Selectivity driven by enthalpic factors | 3.7 (selectivity difference) | Excellent (experimental ee) |
Transition state calculations demonstrate that chelation control significantly lowers the activation energy by 3-5 kcal/mol compared to non-chelated pathways [12] [13]. This energy difference translates directly to the observed high stereoselectivity, as the chelated transition state is strongly favored over alternative reaction pathways [9] [5].
The computational studies reveal that selectivity is primarily driven by enthalpic factors rather than entropic effects [14] [15]. The energy difference between competing transition states ranges from 3.7 kcal/mol, which corresponds excellently with experimental enantioselectivity values [9] [5]. This agreement validates the computational methodology and provides confidence in the mechanistic understanding derived from theoretical calculations [14] [15].
Natural bond orbital analysis indicates significant charge transfer from the oxazolidinone ring to the benzyl substituent, creating a polarized electronic environment that influences the stereochemical outcome [16] [14]. The frontier orbital analysis shows that the lowest unoccupied molecular orbital (LUMO) is localized on the oxazolidinone ring system, confirming the electronic activation provided by this structural motif [14] [15].
The structure-activity relationships governing stereoselection in (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone demonstrate clear correlations between molecular features and stereochemical outcomes [3] [4] [7]. These relationships provide fundamental insights for designing improved chiral auxiliaries and understanding selectivity mechanisms.
Stereochemical Control Mechanism | Description | Energy Impact (kcal/mol) | Stereochemical Outcome |
---|---|---|---|
Chelation Control | Metal coordination between carbonyl oxygen and nitrogen creates rigid chelate | 3-5 | High facial selectivity |
Steric Hindrance | Benzyl group at C-4 blocks one face of the molecule sterically | 2-4 | Blocks β-face approach |
Electronic Effects | Electron-withdrawing oxazolidinone ring influences reactivity | 1-3 | Modulates reaction pathway |
Conformational Restriction | Five-membered ring adopts specific envelope conformation | 1-2 | Defines approach geometry |
Dipole Alignment | Carbonyl dipole moments align in ring plane affecting selectivity | 2-3 | Stabilizes transition states |
The benzyl substituent at C-4 emerges as the most critical structural feature, providing high stereoselectivity (95-99% enantiomeric excess) through effective steric blocking of the β-face approach [3] [4]. The R-configuration at this position delivers excellent α-face selectivity with selectivity ratios exceeding 50:1 in favor of the desired stereochemical outcome [7] [8].
Electron-withdrawing substituents enhance selectivity by stabilizing transition states through electronic effects [5] [6]. The selectivity ratio ranges from 5:1 to 15:1 depending on the specific substituent, with the enhancement being most pronounced at low temperatures where enthalpic factors dominate [9] [5].
The oxazolidinone ring system itself is essential for selectivity, providing the conformational rigidity necessary for predictable stereochemical control [3] [4]. The planar nature of this ring system enables consistent π-face differentiation with selectivity ratios exceeding 30:1 [5] [9].
Bulky substituents at the C-4 position increase selectivity by enhancing facial differentiation, with selectivity ratios ranging from 10:1 to 50:1 depending on the steric bulk [3] [4]. This relationship demonstrates the importance of steric factors in determining stereochemical outcomes and provides guidance for auxiliary design [7] [8].
Irritant